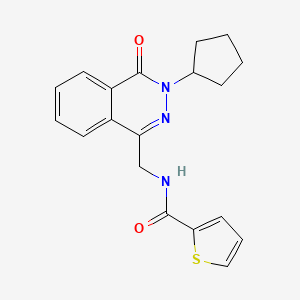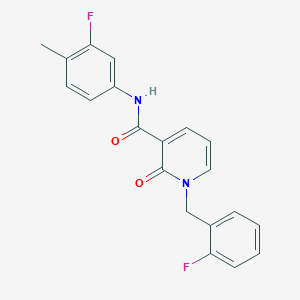
(4-Methoxy-2-methylphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Methoxy-2-methylphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.
BenchChem offers high-quality (4-Methoxy-2-methylphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxy-2-methylphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Investigations
Compounds featuring piperazine and methoxyphenyl groups have been explored for their pharmacological properties, especially in the context of central nervous system (CNS) disorders. For example, arylpiperazine derivatives containing isonicotinic and picolinic nuclei have demonstrated anxiolytic-like effects, implicating their potential in anxiety disorder treatments (Kędzierska et al., 2019). This suggests that compounds like "(4-Methoxy-2-methylphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone" could be studied for their CNS activity, particularly in modulating neurotransmitter systems implicated in anxiety and mood disorders.
Metabolic Pathways in Humans
The metabolism of compounds with benzofuran and piperazine components has been detailed in humans, providing insights into their biotransformation and excretion. For instance, the disposition and metabolism of BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, have been extensively studied, highlighting complex metabolic pathways involving oxidation and glucuronidation processes (Christopher et al., 2010). Understanding the metabolic fate of similar compounds can inform drug design and development, focusing on improving pharmacokinetic profiles and reducing potential toxicity.
Neurotransmitter Receptor Targeting
The interaction of piperazine-containing compounds with neurotransmitter receptors, particularly serotonin (5-HT) receptors, has been a subject of research, offering potential applications in psychiatric and neurological disorder treatments. Studies have delineated the occupancy and effects of compounds on 5-HT1A receptors, suggesting roles in treating conditions such as anxiety, depression, and epilepsy by modulating serotonin signaling (Rabiner et al., 2002). This indicates that the compound could be explored for its effects on serotonin receptors, contributing to the development of new therapeutics for mental health conditions.
properties
IUPAC Name |
(4-methoxy-2-methylphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-12-10-14(28-3)4-5-15(12)18(27)26-8-6-25(7-9-26)17-11-16(19(20,21)22)23-13(2)24-17/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATYLVDQBRIMKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-2-methylphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2699182.png)

![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2699184.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2699187.png)
![2-[(4-ethylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine](/img/structure/B2699189.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2699191.png)




![Ethyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2699203.png)